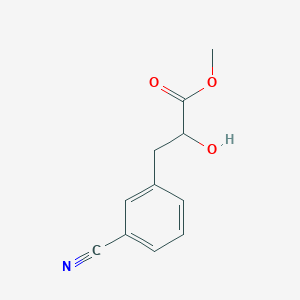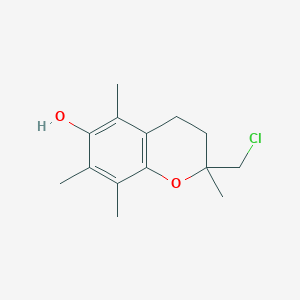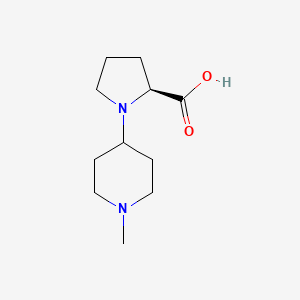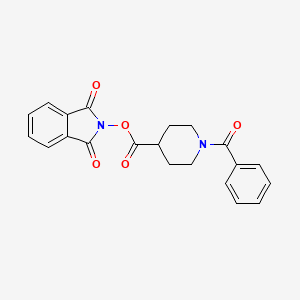
1,3-Dioxoisoindolin-2-yl 1-benzoylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzoylpiperidine-4-carboxylate is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzoylpiperidine-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with an amine to form the phthalimide intermediate, which is then reacted with a benzoylpiperidine derivative under specific conditions . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzoylpiperidine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a ligand in protein degradation pathways . In medicine, it is being investigated for its potential therapeutic effects, including anticancer properties . In industry, it is used in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzoylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may induce apoptosis in tumor cells by disrupting interactions with the cellular microenvironment and improving autoimmune responses . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzoylpiperidine-4-carboxylate can be compared with other similar compounds, such as 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal and N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives . These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzoylpiperidine-4-carboxylate lies in its specific combination of functional groups and its potential for diverse applications .
Properties
Molecular Formula |
C21H18N2O5 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 1-benzoylpiperidine-4-carboxylate |
InChI |
InChI=1S/C21H18N2O5/c24-18(14-6-2-1-3-7-14)22-12-10-15(11-13-22)21(27)28-23-19(25)16-8-4-5-9-17(16)20(23)26/h1-9,15H,10-13H2 |
InChI Key |
AHALHGSCHBBCNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylbenzenesulfonyl)oxy]-2-phenylacetic acid](/img/structure/B13571501.png)
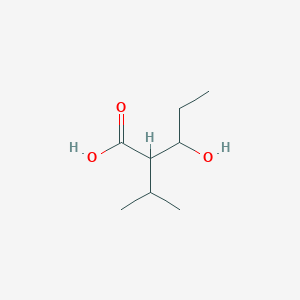
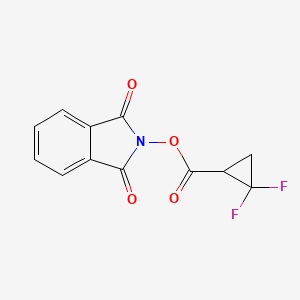
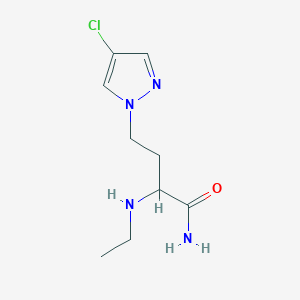
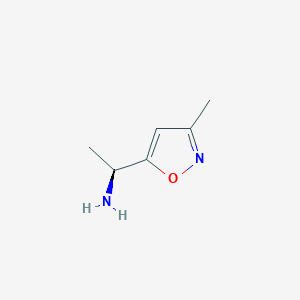
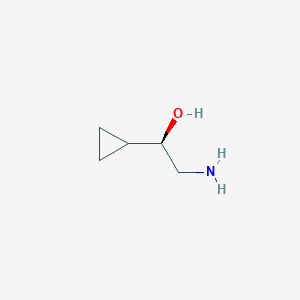

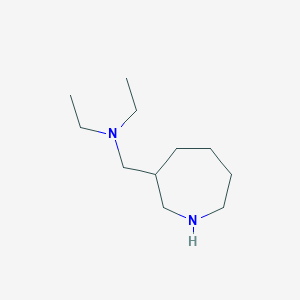
![4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)
![Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13571567.png)
